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molecular formula C12H18N2O2 B8278271 Ethyl 2-butylaminopyridine-3-carboxylate

Ethyl 2-butylaminopyridine-3-carboxylate

Cat. No. B8278271
M. Wt: 222.28 g/mol
InChI Key: PQZWXOAAWVLSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250548

Procedure details

Ethyl 2-chloropyridine-3-carboxylate (8.00 g) was heated at 100° C. for 5 hours with 16 mL of n-butylamine and 34 mL of ethanol in an autoclave. The product was chromatographed on silica gel to give 7.69 g of ethyl 2-butylaminopyridine-3-carboxylate. This compound was reacted with N-triphenylmethyl-5-[2-(4'-bromomethyl-biphenyl)]tetrazole, prepared as described by P. E. Aldrich, et al., in European Patent Application Number 291969, using the procedure described in Example 87 to give ethyl 2-{N-butyl-N-[(2'-[N-triphenylmethyl-1H-tetrazol-5-yl]biphenyl-4-yl)methyl]amino}pyridine-3-carboxylate in 61% yield. m.p. 90°-94° C. Treatment of 1.50 g of this compound with 14 mL of methylene chloride and 21 mL of 88% formic acid for 1 hour at ambient temperature gave 690 mg of the title compound. m.p. 120°-121° C. 1H NMR (CDCl3, 300 MHz) d 0.85 (t, J=7 Hz, 3H), 1.22 (m, 2H), 1.36 (t, J=7 Hz, 3H), 1.55 (m, 2H), 3.29 (t, J=7 Hz, 2H), 4.31 (q, J=7 Hz, 2H), 4.60 (s, 2H), 6.69 (dd, J=4 Hz, 8 Hz, 1H), 7.11 (d, J=8 Hz, 2H), 7.25 (d, J=8 Hz, 2H), 7.45 (dd, J=8 Hz, 2 Hz, 1H), 7.50-7.70 (m, 4H), 7.92 (dd, J=8 Hz, 1 Hz, 1H), 8.05 (dd, J=4 Hz, 2 Hz, 1H), 8.17 (dd, J=8 Hz, 1 Hz, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:13]([NH2:17])[CH2:14][CH2:15][CH3:16]>C(O)C>[CH2:13]([NH:17][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1)[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)OCC
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=NC=CC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.69 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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